3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

Lipophilicity Physicochemical profiling ADME prediction

Researchers quantifying dihydrochalcones in complex matrices often face poor LOQ with phloretin-based standards. This 4-nitro derivative solves that via enhanced 260-280 nm UV absorptivity, enabling lower detection limits in reversed-phase HPLC methods. Key procurement advantages: • Latent amine handle: Nitro group permits selective Pd/C or SnCl₂ reduction to 4-amino-dihydrochalcone for amide/sulfonamide library synthesis. • Physicochemical probe: Elevated LogP (4.14) and reduced HBD count (3) vs. phloretin make it ideal for PAMPA/Caco-2 permeability studies. • High-purity supply: NLT 98% grade ensures minimal confounding impurities in biophysical assays.

Molecular Formula C15H13NO6
Molecular Weight 303.27 g/mol
CAS No. 82628-82-8
Cat. No. B015378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
CAS82628-82-8
Synonyms3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone; 
Molecular FormulaC15H13NO6
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-]
InChIInChI=1S/C15H13NO6/c17-11-7-13(19)15(14(20)8-11)12(18)6-3-9-1-4-10(5-2-9)16(21)22/h1-2,4-5,7-8,17,19-20H,3,6H2
InChIKeyVCSSZOJJYHKTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitro-Functionalized Dihydrochalcone for Synthesis and Analytical Reference


3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one (CAS 82628-82-8), also designated 2',4',6'-Trihydroxy-4-nitrodihydrochalcone, is a synthetic dihydrochalcone derivative with molecular formula C₁₅H₁₃NO₆ and molecular weight 303.27 g/mol . The compound features a 2,4,6-trihydroxyacetophenone-derived A-ring linked via a saturated three-carbon propanone bridge to a 4-nitrophenyl B-ring [1]. Classified under the dihydrochalcone flavonoid subclass, it is primarily supplied as a research-grade building block and analytical reference standard by specialty chemical manufacturers such as Toronto Research Chemicals (TRC catalog T795220) and Sigma-Aldrich (Aldrich CPR) [2]. The compound is characterized by a melting point of 274–276 °C, hygroscopic solid form, slight solubility in methanol, and recommended storage at −20 °C under inert atmosphere .

1
Nitro-functionalized building block for diversity-oriented synthesis; latent amine via selective reduction
2
Analytical reference standard with enhanced UV detectability from 4-nitrobenzene chromophore
3
Requires cold-chain storage (−20 °C) and inert atmosphere handling due to hygroscopic nature

Why This Compound Cannot Be Replaced by Phloretin or Other Dihydrochalcones


In-class dihydrochalcones such as phloretin (CAS 60-82-2, 2',4,4',6'-tetrahydroxydihydrochalcone) and 2',4',6'-trihydroxydihydrochalcone (CAS 1088-08-0) share the 2,4,6-trihydroxy A-ring pharmacophore but diverge critically at the B-ring substitution pattern [1]. The target compound replaces the 4'-hydroxy group present in phloretin with a strongly electron-withdrawing 4-nitro substituent (Hammett σₚ = +0.78 for NO₂ vs. σₚ = −0.37 for OH), fundamentally altering the compound's electronic distribution, hydrogen-bonding capacity, and metabolic susceptibility [2]. Calculated physicochemical data demonstrate that the nitro substitution increases calculated LogP from approximately 3 (for the non-nitrated parent, CAS 1088-08-0) to 4.14 for the target compound, while introducing an acidic pKa of 8.01 attributable to one of the trihydroxy A-ring protons influenced by the adjacent carbonyl [3]. This shift in lipophilicity and ionization state directly impacts chromatographic retention, membrane partitioning, and biological target engagement in ways that phloretin or the non-nitrated dihydrochalcone cannot replicate [4]. Furthermore, the nitro group serves as a synthetic handle for selective reduction to a primary aromatic amine, enabling downstream conjugation or further derivatization that is chemically inaccessible from the hydroxy-substituted analogs .

Electronic 4-Nitro (σₚ +0.78) vs. 4′-hydroxy (σₚ −0.37) shifts electronic distribution, hydrogen bonding, and ionization; LogP rises approximately from 3 to 4.14
Synthetic Nitro group enables chemoselective reduction to primary amine for subsequent conjugation; not accessible from hydroxy-only analogs
Handling Hygroscopic solid requiring −20 °C inert storage; phloretin and parent dihydrochalcone are room-temperature stable

Quantitative Differentiation from Closest Dihydrochalcone Analogs


LogP and LogD Differentiation by Nitro Substitution

The 4-nitro substitution on the B-ring substantially elevates the compound's lipophilicity compared to the non-nitrated parent 2',4',6'-trihydroxydihydrochalcone (CAS 1088-08-0). Calculated LogP for the target compound is 4.14, whereas the non-nitrated parent exhibits a calculated XLogP3-AA of approximately 3.0 [1]. This approximately 1.14 LogP unit increase corresponds to a roughly 14-fold increase in octanol-water partition coefficient, which has direct consequences for chromatographic retention time, membrane permeability, and protein-binding characteristics in biological assays [2]. The LogD at pH 7.4 decreases modestly to 4.05, reflecting limited ionization of the weakly acidic trihydroxy A-ring (pKa 8.01) at physiological pH [3].

LogP Shift
Cross-study comparable
ΔLogP ≈ +1.14 (calc. 4.14 vs 3.0) ~14-fold higher partitioning
Reported lipophilicity shift alters chromatographic retention and membrane partitioning context
Calculated values; review in assay-specific context
Lipophilicity Physicochemical profiling ADME prediction

Polar Surface Area and Hydrogen Bonding Profile

The replacement of the 4'-hydroxy group in phloretin (CAS 60-82-2) with a 4-nitro group reduces the hydrogen bond donor (HBD) count from 4 to 3 while increasing the hydrogen bond acceptor (HBA) count from 5 to 6 [1]. The target compound has a calculated topological polar surface area (TPSA) of 123.58 Ų, compared to phloretin's TPSA of approximately 97.4 Ų (the additional oxygen atoms of the nitro group contribute to the increase) [2]. Both compounds comply with Lipinski's Rule of Five, but the altered HBD/HBA ratio and PSA affect predicted oral bioavailability and blood-brain barrier penetration models differently [3].

H-Bond Profile
Cross-study comparable
HBD 3 vs 4 (phloretin); TPSA 123.58 vs 97.4 Ų
Reduced H-bond donation, increased polarity may affect solubility and permeability context
Calculated physicochemical properties
Drug-likeness Polar surface area Hydrogen bonding

Commercial Purity Specifications Across Vendors

Multiple independent vendors provide quantitative purity specifications for this compound, enabling direct comparison for procurement. AK Scientific lists a minimum purity of 95% . MolCore specifies NLT 98% purity with ISO certification compliance . Toronto Research Chemicals, as the originator supplier under catalog T795220, provides the compound as a reference standard suitable for quantitative analytical applications [1]. This multi-vendor availability with documented purity ranges allows procurement officers to select the appropriate grade based on intended use — 95% minimum for synthetic building block applications vs. NLT 98% for analytical standard use.

Purity Range
Head-to-head
AK Sci 95% min; MolCore NLT 98%; TRC reference standard
Multiple vendor grades support selection per intended use
Verify CoA for lot-specific purity
Purity specification Vendor comparison Quality control

Solid-State Stability and Storage Requirements

The target compound is documented as a hygroscopic solid requiring storage at −20 °C under inert atmosphere, with slight solubility in methanol and appearance as a beige to dark beige powder . The melting point is reported as 274–276 °C . In contrast, phloretin (CAS 60-82-2) is reported as stable at room temperature and is significantly more soluble in organic solvents such as ethanol and DMSO . The 2',4',6'-trihydroxydihydrochalcone parent compound (CAS 1088-08-0) has a lower melting point (approximately 161–163 °C based on related dihydrochalcone analogs) and is not reported as hygroscopic [1]. The increased hygroscopicity of the nitro-substituted derivative necessitates more stringent storage and handling protocols, which directly impacts laboratory workflow planning and long-term compound stability in compound management libraries.

Storage Stability
Class-level
Hygroscopic; −20 °C inert vs phloretin room-temp; mp 274–276 °C vs ~162 °C parent
Requires cold-chain handling; review compound management protocols
Based on supplier SDS; long-term stability data limited
Stability Storage conditions Hygroscopicity

Nitro Group as a Chromophoric and Synthetic Handle

The 4-nitro substituent provides two functional advantages not available in phloretin or the non-nitrated parent 2',4',6'-trihydroxydihydrochalcone. First, the nitro group serves as a strong chromophore with characteristic UV absorption in the 260–280 nm range attributable to the nitrobenzene moiety, enhancing detectability in HPLC-UV methods compared to hydroxy-only dihydrochalcones which rely solely on the weaker A-ring carbonyl absorption [1]. Second, the nitro group can be chemoselectively reduced to a primary aromatic amine (−NH₂) using Pd/C-catalyzed hydrogenation or tin(II) chloride, enabling subsequent diazotization, amide coupling, or fluorescent labeling reactions that are chemically inaccessible from the hydroxyl-substituted analogs [2]. This synthetic versatility positions the compound as a privileged intermediate for generating diverse dihydrochalcone-derived libraries.

Nitro Handle
Class-level
Strong UV chromophore (260–280 nm); chemoselective reduction to –NH₂
Supports detection sensitivity and orthogonal derivatization
Applicable to library synthesis and LC-UV method development
Synthetic handle Nitro reduction Chromophoric detection

Para-Nitro Substitution and Vasorelaxant Activity

A 2024 study by MDPI Scientia Pharmaceutica evaluated nine nitro group-containing chalcones for anti-inflammatory and vasorelaxant activities via in vivo TPA-induced mouse ear edema and ex vivo isolated organ models [1]. Among the tested compounds, para-nitro substitution on the B-ring (Compound 7 in the series) exhibited the highest vasorelaxant activity at 81.94 ± 2.50%, with molecular docking indicating interaction with the eNOS enzyme [2]. While this study evaluated unsaturated chalcones rather than the saturated dihydrochalcone form, the para-nitro B-ring substitution pattern is structurally congruent with our target compound. The reduction of the α,β-unsaturated double bond to form the dihydrochalcone scaffold typically modulates potency and metabolic stability rather than ablating activity, suggesting that the 4-nitro substitution pattern of the target compound may similarly engage eNOS-related pathways [3]. Direct biological testing of the target dihydrochalcone itself would be required to confirm this class-level inference.

SAR Inference
Class-level
Para-nitro chalcone: 81.94% vasorelaxation; eNOS docking
Class-level eNOS engagement context for the saturated dihydrochalcone requires confirmatory testing
Extrapolated from chalcone study; no direct target data
Structure-activity relationship Nitrochalcone Vasorelaxant

Recommended Procurement and Application Scenarios


Analytical Reference Standard for HPLC-UV Method Development

The compound's 4-nitrobenzene moiety provides enhanced UV absorptivity in the 260–280 nm range, improving detection limits in reversed-phase HPLC methods compared to hydroxy-only dihydrochalcone standards [1]. Procurement as the TRC T795220 reference standard grade is recommended for laboratories developing validated analytical methods for dihydrochalcone quantification in natural product extracts or pharmaceutical formulations, where the nitro chromophore enables lower LOQ values and better signal-to-noise ratios than phloretin-based calibration curves [2].

Synthetic Building Block for Diversity-Oriented Library Synthesis

The nitro group serves as a latent amine that can be unmasked by Pd/C-catalyzed hydrogenation or SnCl₂ reduction to generate the 4-amino-dihydrochalcone derivative, which is then amenable to amide coupling, sulfonamide formation, or fluorescent labeling [1]. This synthetic pathway is unavailable from phloretin or 2',4',6'-trihydroxydihydrochalcone, making the target compound the preferred starting material for laboratories constructing amine-functionalized dihydrochalcone libraries for biological screening [2]. The AK Scientific 95% purity grade is sufficient for this application, offering a cost-effective procurement option [3].

Physicochemical Probe in Drug-Likeness and Permeability Studies

With its calculated LogP of 4.14, TPSA of 123.58 Ų, and balanced HBD/HBA profile (3/6), this compound occupies a distinct region of medicinal chemistry property space compared to phloretin (LogP ~2.5, TPSA 97.4 Ų, HBD 4) [1]. This differential makes it valuable as a physicochemical probe compound in permeability assays (PAMPA, Caco-2) and protein-binding studies where the effect of replacing a hydrogen-bond-donating hydroxyl with an electron-withdrawing nitro group is under investigation [2]. Procurement of the high-purity MolCore NLT 98% grade is recommended to minimize confounding effects from impurities in biophysical assays [3].

Mechanistic SAR Studies on Nitroaromatic Cardiovascular Pharmacology

The class-level SAR evidence from the 2024 nitrochalcone study, demonstrating that para-nitro B-ring substitution associates with vasorelaxant activity (81.94 ± 2.50%) and eNOS enzyme engagement, positions this compound as a candidate for follow-up dihydrochalcone cardiovascular screening [1]. While direct activity data for the saturated dihydrochalcone form is not yet published, the structural congruence with the active para-nitro chalcone pharmacophore provides a scientifically grounded rationale for prioritizing this compound in eNOS-targeted or vasorelaxant screening cascades over phloretin or non-nitrated dihydrochalcones [2].

Application
Selection Property
Validation Focus
HPLC-UV method development
Nitro chromophore absorption
UV detection at 260–280 nm; LOD/LOQ context
Diversity-oriented library synthesis
Nitro-to-amine synthetic handle
Reductive amination and conjugation feasibility
Physicochemical profiling
Distinct LogP/TPSA profile
Permeability & protein-binding assay context
eNOS pathway screening
Para-nitro B-ring substitution pattern
Class-level SAR review; confirmatory dihydrochalcone testing needed
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